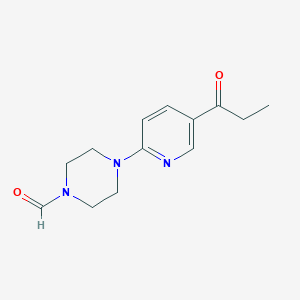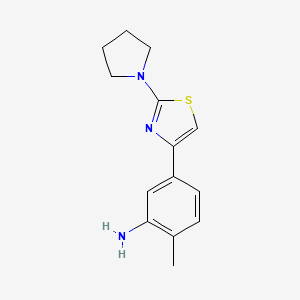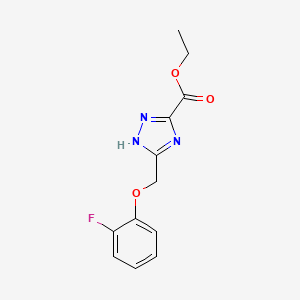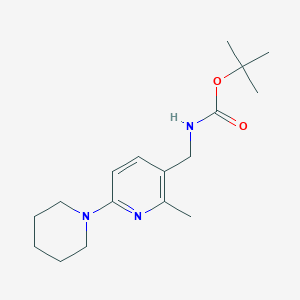
N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(Amino(4-fluorofenil)metil)-1H-1,2,4-triazol-5-il)etil)-3-metoxianilina es un compuesto orgánico complejo que presenta un anillo triazol, un grupo fenilo fluorado y una parte metoxianilina
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de N-(2-(3-(Amino(4-fluorofenil)metil)-1H-1,2,4-triazol-5-il)etil)-3-metoxianilina generalmente involucra reacciones orgánicas de varios pasosLas condiciones de reacción a menudo requieren el uso de bases fuertes, como el terc-butóxido de potasio, y solventes como la dimetilformamida .
Métodos de producción industrial: La producción industrial de este compuesto puede incluir rutas de síntesis optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores automatizados y técnicas de química de flujo continuo para optimizar el proceso de síntesis y reducir los costos de producción.
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo amino, lo que lleva a la formación de derivados nitroso o nitro.
Reducción: Las reacciones de reducción pueden dirigirse al anillo triazol o al grupo fluorofenilo, lo que podría alterar la actividad biológica del compuesto.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Reactivos como el metóxido de sodio o el terc-butóxido de potasio en solventes apróticos polares.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados nitroso, mientras que la sustitución puede introducir nuevos grupos funcionales en el anillo fenilo.
Aplicaciones Científicas De Investigación
N-(2-(3-(Amino(4-fluorofenil)metil)-1H-1,2,4-triazol-5-il)etil)-3-metoxianilina tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como una sonda bioquímica para estudiar las interacciones enzimáticas.
Medicina: Explorado por su potencial como un agente farmacéutico, particularmente en el tratamiento de enfermedades donde se requiere la modulación de vías biológicas específicas.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de N-(2-(3-(Amino(4-fluorofenil)metil)-1H-1,2,4-triazol-5-il)etil)-3-metoxianilina involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo triazol y el grupo fluorofenilo juegan roles cruciales en la unión a estos objetivos, modulando su actividad y llevando a los efectos biológicos deseados. Las vías exactas involucradas pueden variar dependiendo de la aplicación y el objetivo específicos.
Compuestos similares:
Derivados de piridazina: Estos compuestos también contienen heterociclos de nitrógeno y son conocidos por sus actividades biológicas.
Derivados de pirazina: Similares en estructura y a menudo utilizados en química medicinal.
Derivados de pirimidina: Ampliamente estudiados por su potencial terapéutico en diversas enfermedades.
Unicidad: N-(2-(3-(Amino(4-fluorofenil)metil)-1H-1,2,4-triazol-5-il)etil)-3-metoxianilina es único debido a su combinación específica de un anillo triazol, un grupo fenilo fluorado y una parte metoxianilina. Esta estructura única imparte actividades biológicas y reactividad química distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo en varios campos científicos.
Comparación Con Compuestos Similares
Pyridazine derivatives: These compounds also contain nitrogen heterocycles and are known for their biological activities.
Pyrazine derivatives: Similar in structure and often used in medicinal chemistry.
Pyrimidine derivatives: Widely studied for their therapeutic potential in various diseases.
Uniqueness: N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline is unique due to its specific combination of a triazole ring, a fluorinated phenyl group, and a methoxyaniline moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C18H20FN5O |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N-[2-[3-[amino-(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-yl]ethyl]-3-methoxyaniline |
InChI |
InChI=1S/C18H20FN5O/c1-25-15-4-2-3-14(11-15)21-10-9-16-22-18(24-23-16)17(20)12-5-7-13(19)8-6-12/h2-8,11,17,21H,9-10,20H2,1H3,(H,22,23,24) |
Clave InChI |
KDKILADVTJHQBF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NCCC2=NC(=NN2)C(C3=CC=C(C=C3)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide](/img/structure/B11796688.png)



![2-(4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)ethanol](/img/structure/B11796710.png)
![5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11796715.png)

![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B11796726.png)

